pirbuterol - 146621-66-1

pirbuterol

Catalog Number: EVT-1518304
CAS Number: 146621-66-1
Molecular Formula: C5H5N5O4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pirbuterol is derived from pyridine derivatives and belongs to the class of small molecules used in respiratory therapies. Its chemical structure is characterized by the presence of a tert-butylamino group, which enhances its activity as a bronchodilator. The compound is often compared to other beta-2 agonists, such as albuterol, in terms of efficacy and safety.

Synthesis Analysis

Methods and Technical Details

The synthesis of pirbuterol involves several steps, starting from pyridine derivatives. One common method includes:

  1. Hydroxymethylation: Heating 5-hydroxy-2-(1-hydroxy-2-tert-butylaminoethyl)pyridine with aqueous formaldehyde in the presence of a weak base, typically triethylamine, at temperatures between 85-105°C .
  2. Reduction Reactions: This step may involve reducing intermediates to introduce the tert-butylamino group effectively.
  3. Crystallization and Purification: The final product undergoes crystallization to achieve high purity levels necessary for pharmaceutical applications.

Industrial production techniques are optimized for large-scale synthesis, ensuring high yield and purity through controlled reaction conditions.

Molecular Structure Analysis

Structure and Data

Pirbuterol has the following molecular characteristics:

  • Molecular Formula: C12_{12}H20_{20}N2_{2}O3_{3}
  • Molecular Weight: 240.30 g/mol
  • IUPAC Name: 6-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol
  • InChI Key: VQDBNKDJNJQRDG-LLVKDONJSA-N

The molecular structure features a hydroxymethyl group attached to a pyridine ring, which is essential for its pharmacological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Pirbuterol participates in various chemical reactions:

  1. Oxidation: Can be oxidized to form corresponding ketones or aldehydes using agents like potassium permanganate.
  2. Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols, typically using sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: Nucleophilic substitution can introduce different functional groups under basic or acidic conditions.

These reactions are significant in modifying pirbuterol for various research applications.

Mechanism of Action

Pirbuterol exerts its pharmacological effects primarily through the stimulation of beta-2 adrenergic receptors located on bronchial smooth muscle cells. This stimulation activates intracellular adenyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in:

  • Relaxation of Bronchial Smooth Muscle: Facilitating improved airflow.
  • Inhibition of Mediator Release: Reducing the release of inflammatory mediators from mast cells, thus mitigating allergic responses .

This mechanism underscores pirbuterol's effectiveness in treating asthma and related respiratory conditions.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pirbuterol exhibits several notable physical and chemical properties:

  • State: Solid
  • Water Solubility: Approximately 6.22 mg/mL
  • pKa Values: Strongest acidic pKa at 8.79; strongest basic pKa at 9.59
  • Polar Surface Area: 85.61 Ų
  • LogP (Partition Coefficient): Ranges from -0.66 to 0.38 depending on the model used .

These properties are critical for understanding its behavior in biological systems and its formulation in pharmaceutical products.

Applications

Scientific Uses

Pirbuterol has diverse applications across various fields:

  1. Medicine: Primarily used as a bronchodilator for asthma management.
  2. Research: Serves as a model compound for studying beta-2 adrenergic receptor interactions and signaling pathways.
  3. Pharmaceutical Development: Used in the formulation of inhalation devices aimed at delivering respiratory therapies effectively .
Pharmacological Profile of Pirbuterol

Molecular Structure and Synthesis Pathways

Structural Analogues to β₂-Adrenergic Agonists

Pirbuterol (chemical name: α⁶-[[(1,1-dimethylethyl)amino]methyl]-3-hydroxy-2,6-pyridinedimethanol) is a selective β₂-adrenergic receptor agonist with the molecular formula C₁₂H₂₀N₂O₃ and a molecular weight of 240.30 g/mol. Its core structure features a pyridine ring substituted with hydroxymethyl (–CH₂OH) and hydroxy (–OH) groups at positions 2 and 3, respectively, and an ethanolamine side chain linked to a tert-butyl group at position 6. This design replaces the benzene ring in albuterol (salbutamol) with a pyridine ring, enhancing its resistance to enzymatic degradation by catechol-O-methyltransferase (COMT) [1] [4]. The pyridine nitrogen contributes to hydrogen bonding with β₂-adrenergic receptors, while the tert-butyl group on the amine moiety minimizes β₁-cardiac receptor interactions [3] [8].

Table 1: Key Chemical Properties of Pirbuterol

PropertyValue
Molecular FormulaC₁₂H₂₀N₂O₃
Molecular Weight240.30 g/mol
CAS Registry Number38677-81-5
Hydrogen Bond Donors4
Hydrogen Bond Acceptors5
Topological Polar Surface Area85.6 Ų
LogP (Partition Coefficient)0.38 (predicted)

Synthetic Chemistry of Pirbuterol Derivatives

The synthesis of pirbuterol begins with 3-hydroxypyridine. Key steps include:

  • Hydroxymethylation and Protection: 3-hydroxypyridine undergoes hydroxymethylation, followed by benzyl protection of the phenolic hydroxyl group, yielding 3-benzyloxy-2,6-bis(hydroxymethyl)pyridine [4].
  • Selective Oxidation: Manganese dioxide oxidizes the 6-hydroxymethyl group to an aldehyde, forming 3-benzyloxy-2-hydroxymethylpyridine-6-carbaldehyde [4].
  • Nitroaldol Reaction: Condensation with nitromethane generates a nitromethylcarbinol intermediate.
  • Reduction and Alkylation: Catalytic hydrogenation (Raney nickel) reduces the nitro group to an amine, followed by alkylation with tert-butyl bromide to introduce the tertiary butylamino group [4].
  • Deprotection: Final hydrogenolysis removes the benzyl protecting group, yielding pirbuterol free base. The pharmacologically active derivative is pirbuterol acetate (C₁₄H₂₄N₂O₅, MW 300.35 g/mol), which exhibits high water solubility [3] [4] [7].

Mechanism of Action and Receptor Selectivity

β₂-Adrenergic Receptor Binding Dynamics

Pirbuterol selectively binds to β₂-adrenergic receptors in bronchial smooth muscle, activating membrane-bound adenylate cyclase. This catalyzes ATP conversion to cyclic adenosine monophosphate (cAMP). Elevated cAMP levels trigger protein kinase A (PKA) activation, which phosphorylates and inactivates myosin light-chain kinase (MLCK), leading to muscle relaxation and bronchodilation [3] [7]. In vitro studies confirm pirbuterol’s EC₅₀ (half-maximal effective concentration) for β₂ receptors is significantly lower than for β₁ receptors, indicating high selectivity [1] [7]. The drug’s pyridine ring and ethanolamine side chain form hydrogen bonds with Serine-203 and Aspartate-113 residues in the receptor’s transmembrane domain, stabilizing the active conformation [3] [8].

Comparative Selectivity Against β₁-Adrenergic Receptors

Pirbuterol exhibits 10–50-fold greater affinity for β₂ receptors than β₁ receptors. In vivo studies in dogs show pirbuterol (0.1–10 µg/kg IV) increases bronchial airflow with minimal effects on heart rate at lower doses. At high doses (>10 µg/kg), β₁-mediated tachycardia occurs due to cross-reactivity [1] [8]. Human cardiac tissue expresses β₂ receptors (10–50% of total β-adrenergic receptors), but pirbuterol’s tert-butyl group sterically hinders binding to cardiac β₁ receptors. This contrasts with non-selective agonists like isoproterenol [7] [8].

Table 2: Receptor Selectivity Profile of Pirbuterol

Receptor TypeAffinity Relative to β₂Primary Physiological Effect
β₂-Adrenergic1.0 (Reference)Bronchodilation, Vasodilation
β₁-Adrenergic0.01–0.1Tachycardia, Inotropy
α-AdrenergicNot detectableN/A

Pharmacokinetics and Metabolic Pathways

Absorption and Bioavailability in Pulmonary vs. Oral Administration

Pirbuterol pharmacokinetics are route-dependent:

  • Pulmonary Inhalation: Delivered via metered-dose inhaler (200 µg/puff), pirbuterol acetate achieves peak bronchodilation within 30 minutes. Systemic absorption is low, with plasma concentrations below assay detection limits (2–5 ng/mL) even after 800 µg doses. An average of 51% of the dose is recovered in urine as pirbuterol and its sulfate conjugate [1] [3].
  • Oral Administration: Pirbuterol is rapidly absorbed but undergoes extensive first-pass metabolism. Plasma half-life is ~2 hours, with bioavailability reduced by hepatic sulfation and glucuronidation. Oral formulations are less effective due to lower lung exposure and higher systemic side effects [1] [6].

Enzymatic Metabolism and Sulfate Conjugation

Pirbuterol is primarily metabolized in the liver via sulfate conjugation at the phenolic hydroxyl group, catalyzed by sulfotransferases (SULT1A3). The sulfate conjugate is pharmacologically inactive and excreted renally [3] [8]. Unlike catechol-containing β-agonists (e.g., isoproterenol), pirbuterol’s pyridine ring renders it resistant to COMT, preventing methylation. Urinary excretion profiles show 60–70% of inhaled doses eliminated as sulfate conjugates within 24 hours [3].

Table 3: Key Pharmacokinetic Parameters of Pirbuterol

ParameterPulmonary AdministrationOral Administration
Bioavailability~50% (local lung)<20% (systemic)
Tₘₐₓ (Peak Time)30 minutes2 hours
Plasma Half-LifeNot detectable~2 hours
Primary ExcretionRenal (sulfate conjugate)Renal (sulfate conjugate)

Properties

CAS Number

146621-66-1

Product Name

pirbuterol

Molecular Formula

C5H5N5O4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.